REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8]#[N:9])=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[NH3:11]>C1COCC1>[NH2:11][C:6]1[C:7]([C:8]#[N:9])=[C:2]([Cl:1])[N:3]=[CH:4][N:5]=1
|
Name
|
|
Quantity
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5.82 g
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Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1C#N)Cl
|
Name
|
|
Quantity
|
66.9 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
0.57 g
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Type
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reactant
|
Smiles
|
N
|
Type
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CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
a white precipitate (ammmonium chloride) was filtered
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Type
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WASH
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Details
|
the solid was washed with THF (100 mL)
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Type
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ADDITION
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Details
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To the filtrate was added silica gel and concd under reduced pressure
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Type
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CUSTOM
|
Details
|
The mixture was purified by silica gel column chromatography on a 120 g of Redi-Sep™ column
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Type
|
CUSTOM
|
Details
|
over 27 min
|
Duration
|
27 min
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=NC(=C1C#N)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |